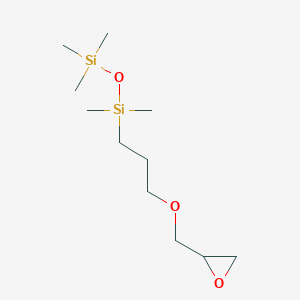

(3-Glicidoxipropil)pentametildisiloxano

Descripción general

Descripción

(3-Glycidoxypropyl)pentamethyldisiloxane is an organosilicon compound with the molecular formula C₁₁H₂₆O₃Si₂. It is characterized by the presence of a glycidoxypropyl group attached to a pentamethyldisiloxane backbone. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

(3-Glycidoxypropyl)pentamethyldisiloxane has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent in the synthesis of various organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Utilized in drug delivery systems and as a component in medical devices.

Industry: Used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mecanismo De Acción

Target of Action

The primary target of (3-Glycidoxypropyl)pentamethyldisiloxane (GPTMS) is the development of wearable sensors . It is used as an organofunctional trialkoxysilane precursor in the sol-gel method to develop the sensing component of a wearable sensor . The compound’s unique chemical structure allows it to exhibit exceptional reactivity and compatibility with different materials .

Mode of Action

GPTMS combines the cross-linker properties of both organic molecule binders (through the reactive epoxy functionality) and textile coatings (through the methoxy groups) . The methoxy groups bind well with glass substrates, creating a 3D matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . The epoxy ring-opening mechanism is catalyzed by titanium (IV) chloride .

Biochemical Pathways

The primary biochemical pathway involved in the action of GPTMS is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. The halochromic dyestuffs are completely entrapped in the sol-gel coatings, both through chemical and physical interactions with the textile fabric .

Result of Action

The result of GPTMS action is the development of functional textile coatings containing embedded dyestuff . These sensor films show excellent reproducibility, reversibility, and short response times, with dynamic ranges from pH 4.4–6.0 (Methyl Red), pH 6.0–7.0 (Nitrazine Yellow), and pH 4.5–8.3 (Litmus), respectively .

Action Environment

The action of GPTMS is influenced by environmental factors. For instance, the sol-gel process is sensitive to temperature and pH . Moreover, the compound’s reactivity suggests that it may interact significantly with its environment . Therefore, the action, efficacy, and stability of GPTMS can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Glycidoxypropyl)pentamethyldisiloxane typically involves the reaction of glycidol with pentamethyldisiloxane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Glycidol+Pentamethyldisiloxane→(3-Glycidoxypropyl)pentamethyldisiloxane

The reaction is usually conducted at room temperature with a catalyst such as a Lewis acid or a base to facilitate the reaction. The product is then purified through distillation or chromatography to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of (3-Glycidoxypropyl)pentamethyldisiloxane is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher production rates. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(3-Glycidoxypropyl)pentamethyldisiloxane undergoes various chemical reactions, including:

Oxidation: The glycidoxy group can be oxidized to form corresponding diols or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The glycidoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

Oxidation: Diols, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Amines, thiols, ethers

Comparación Con Compuestos Similares

Similar Compounds

- (3-Glycidoxypropyl)trimethoxysilane

- (3-Glycidoxypropyl)methyldiethoxysilane

- (3-Glycidoxypropyl)triethoxysilane

Uniqueness

Compared to similar compounds, (3-Glycidoxypropyl)pentamethyldisiloxane offers enhanced hydrophobicity and flexibility due to the presence of the pentamethyldisiloxane backbone. This makes it particularly useful in applications where these properties are desired, such as in coatings and adhesives.

Propiedades

IUPAC Name |

dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWALDPIZVWXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434997 | |

| Record name | AGN-PC-0MY3L7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18044-44-5 | |

| Record name | AGN-PC-0MY3L7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction pathway of (3-Glycidoxypropyl)pentamethyldisiloxane with amines described in the research?

A1: The research article investigates the synthesis of oligomeric organosilicon aminoalcohols. The researchers achieved this by reacting either (3-Glycidoxypropyl)pentamethyldisiloxane or 1,3-bis(glycidoxypropyl)tetramethyldisiloxane with various amines. The reaction was carried out in ethanol, and the yields ranged from 91% to 98%. [] The study also explored the kinetics of this reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one](/img/structure/B95279.png)

![[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate](/img/structure/B95284.png)

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)

![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)